Product packaging for 2-Ethoxy-6-methylbenzenesulfonamide(Cat. No.:CAS No. 187471-06-3)

2-Ethoxy-6-methylbenzenesulfonamide

Cat. No.: B068730
CAS No.: 187471-06-3
M. Wt: 215.27 g/mol
InChI Key: NRLKRSCSSPXAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-methylbenzenesulfonamide is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value: This compound belongs to the benzenesulfonamide class, a group extensively studied in medicinal chemistry for its ability to act as an effective inhibitor of various enzymes, particularly carbonic anhydrases . The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrases, making it a valuable scaffold for developing enzyme inhibitors . Research into benzenesulfonamide derivatives has shown their potential in targeting a range of therapeutic areas. Studies have explored their use as anticancer agents , where certain isoforms of carbonic anhydrase like CA IX and CA XII are overexpressed in tumors . Other research avenues include their application in neurological disorders, as 5-HT6 receptor antagonists , and as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for metabolic diseases . The specific substitution pattern of the 2-ethoxy and 6-methyl groups on the benzene ring of this particular compound may influence its physicochemical properties, binding affinity, and selectivity towards different enzyme isoforms, offering researchers a distinct entity for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biochemical assays to investigate new therapeutic candidates and elucidate mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3S B068730 2-Ethoxy-6-methylbenzenesulfonamide CAS No. 187471-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187471-06-3

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-ethoxy-6-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-6-4-5-7(2)9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

NRLKRSCSSPXAFM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1S(=O)(=O)N)C

Canonical SMILES

CCOC1=CC=CC(=C1S(=O)(=O)N)C

Synonyms

Benzenesulfonamide, 2-ethoxy-6-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 6 Methylbenzenesulfonamide and Analogues

Established Synthetic Routes to Substituted Benzenesulfonamides

The construction of substituted benzenesulfonamides is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These routes typically involve the reaction of a sulfonyl chloride with an amine or the manipulation of sulfonic acids.

Reactions Involving Sulfonyl Chlorides and Amines

A cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine. youtube.comlibretexts.org This nucleophilic substitution reaction is a robust and widely applicable method for creating the sulfonamide linkage.

The condensation of arylsulfonyl chlorides with amines is a fundamental approach to forming arylsulfonamides. youtube.comdocumentsdelivered.com This reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent elimination of a chloride ion, typically facilitated by a base, yields the desired sulfonamide. youtube.com The versatility of this reaction allows for the synthesis of a diverse library of sulfonamides by varying the substituents on both the arylsulfonyl chloride and the amine.

The synthesis of the target compound, 2-ethoxy-6-methylbenzenesulfonamide, and its analogues specifically employs derivatives of 2-ethoxy-6-methylbenzenesulfonyl chloride. sigmaaldrich.comsigmaaldrich.com This tailored starting material already contains the desired ethoxy and methyl substitutions on the benzene (B151609) ring. The synthesis of this specific sulfonyl chloride can be achieved through methods such as the treatment of the corresponding sulfonic acid with a chlorinating agent like thionyl chloride. prepchem.com Once obtained, it can be reacted with ammonia (B1221849) or a primary or secondary amine to furnish the final sulfonamide product.

The presence of a base is crucial in the reaction between sulfonyl chlorides and amines. organic-chemistry.orgacs.orgscribd.comacs.org Bases such as triethylamine (B128534), pyridine, and sodium carbonate serve to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. youtube.commdpi.comalphachem.biz This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.

Triethylamine is a commonly used organic base that is soluble in many organic solvents, making it suitable for a wide range of reaction conditions. alphachem.biz It efficiently scavenges the HCl produced.

Pyridine can act as both a base and a nucleophilic catalyst in these reactions. eurjchem.comresearchgate.netrsc.orgacs.orgacs.org Its catalytic role involves the formation of a more reactive sulfonylpyridinium intermediate.

Sodium carbonate is an inorganic base that is often used in aqueous or biphasic reaction conditions. researchgate.netmdpi.comnih.govchemicalforums.com It is an effective and economical choice for scavenging HCl. mdpi.com

The choice of base can influence the reaction rate and yield, and is often determined by the specific substrates and solvent system being used.

Etherification Reactions in Precursor Synthesis

Microwave-Assisted Synthesis Approaches for Sulfonamide Derivatives

To enhance reaction rates and often improve yields, microwave-assisted synthesis has emerged as a valuable tool in the preparation of sulfonamide derivatives. organic-chemistry.orgacs.orgscribd.comresearchgate.netnih.gov Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of sulfonamides from sulfonyl chlorides and amines, as well as in one-pot syntheses starting from sulfonic acids. organic-chemistry.orgacs.orgscribd.comresearchgate.net The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the formation of byproducts. researchgate.net

Interactive Data Table: Comparison of Synthetic Methods

MethodKey FeaturesStarting MaterialsTypical ConditionsAdvantages
Condensation of Arylsulfonyl Chlorides and Amines Robust and versatile nucleophilic substitution.Arylsulfonyl chloride, AmineBasic conditions (e.g., triethylamine, pyridine, sodium carbonate)Wide applicability, high yields.
Etherification for Precursor Synthesis Introduces alkoxy groups onto aromatic rings.Phenol (B47542), Ethyl halide, BaseWilliamson ether synthesis conditionsAccess to a broader range of analogues.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.Sulfonyl chlorides/sulfonic acids, AminesMicrowave reactor, often with a baseReduced reaction times, improved yields, greener approach. organic-chemistry.orgacs.orgscribd.comresearchgate.netnih.gov

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have provided new avenues for the construction of complex sulfonamides. These methods offer potential for improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Rhodium-catalyzed reactions have emerged as powerful tools in organic synthesis. One notable application is the synthesis of N-(2-alkoxyvinyl)sulfonamides, which can serve as versatile intermediates. These intermediates can be formed through the rhodium-catalyzed reaction of diazo compounds with sulfonamides in the presence of an alcohol. While a direct synthesis of this compound using this method has not been explicitly documented in the reviewed literature, the general principle of rhodium-catalyzed hydroamination of vinylarenes presents a potential pathway. For instance, the anti-Markovnikov hydroamination of vinylarenes with secondary amines, catalyzed by a rhodium complex of DPEphos, yields the corresponding amine products in high yields. mit.edu This methodology could theoretically be adapted for the synthesis of precursors to the target sulfonamide.

Furthermore, rhodium-catalyzed asymmetric hydroamination of allyl amines has been shown to produce enantioenriched 1,2-diamines with excellent enantioselectivities. rsc.org This highlights the potential of rhodium catalysis in controlling stereochemistry, which could be relevant for the synthesis of chiral analogues of this compound.

Imidates have been recognized as versatile synthons for the preparation of various nitrogen-containing heterocycles due to their unique electronic reactivity, possessing both nucleophilic and electrophilic centers. rsc.org Their application in the synthesis of N-aryl sulfonamides can be envisioned through multicomponent reactions. For example, arynes generated in situ can react with isocyanides to form a nitrilium intermediate. This reactive species can then be intercepted by sulfonamides acting as weak nucleophiles to generate the corresponding amidines. acs.org While this specific transformation leads to amidines rather than directly to sulfonamides, it showcases the potential of imidate-related chemistry in forming new C-N bonds involving a sulfonamide moiety.

Another approach involves the three-component coupling reaction of sulfonylimidates, silyl (B83357) glyoxylates, and N-tert-butanesulfinyl aldimines, which efficiently produces cyclic N-sulfonylamidines. rsc.org Although this method yields a cyclic product, it demonstrates the utility of sulfonylimidates as precursors in complex, stereoselective transformations. The direct synthesis of this compound via an imidate intermediate is not a well-documented pathway in the available literature.

The key challenge in synthesizing this compound lies in achieving the desired 1,2,3-substitution pattern on the benzene ring. The directing effects of the substituents play a crucial role in the synthetic strategy. The ethoxy group is an ortho-, para-director and a strong activator, while the methyl group is also an ortho-, para-director but a weaker activator. The sulfonyl chloride or sulfonamide group is a meta-director and a strong deactivator.

A plausible synthetic route would start with a molecule that already contains the desired 2,6-disubstitution pattern. For example, starting with 2-ethyl-6-methylaniline (B166961) is a viable strategy. google.comgoogle.comnih.gov The synthesis of this precursor can be achieved through the ortho-selective alkylation of o-toluidine (B26562) with ethene at high temperature and pressure, using triethyl aluminum as a catalyst. google.com Once 2-ethyl-6-methylaniline is obtained, the ethoxy group can be introduced. However, a more direct precursor would be 2-ethoxy-6-methylaniline (B1317591). The synthesis of this specific aniline (B41778) derivative is not readily found in the searched literature.

Assuming the availability of 2-ethoxy-6-methylaniline, the next step would be the introduction of the sulfonyl group. This is typically achieved through a two-step process: conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride. Subsequent reaction of the 2-ethoxy-6-methylbenzenesulfonyl chloride with ammonia would yield the target sulfonamide.

Alternatively, palladium-catalyzed chlorosulfonylation of arylboronic acids offers a modern approach to arylsulfonyl chlorides under mild conditions with good functional group tolerance. mit.edu This method could potentially be applied to a suitably substituted arylboronic acid to generate the required sulfonyl chloride intermediate.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthetic steps leading to this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and reaction time. Due to the lack of specific literature detailing the synthesis of this compound, the following discussion is based on general principles of sulfonamide synthesis and related reactions.

The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the product distribution. In the synthesis of aryl sulfonamides from sulfonyl chlorides and amines, a variety of solvents can be employed. Dichloromethane (DCM) is a common choice, often in the presence of a base like triethylamine (Et3N) to neutralize the HCl generated during the reaction. nih.govmdpi.com Acetonitrile (B52724) is another suitable solvent for this transformation. mdpi.com For the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides, acetonitrile has been used effectively, with the reaction proceeding smoothly at reflux. google.com

In some modern synthetic protocols, more environmentally friendly or specialized solvents are utilized. For instance, the metal-free sulfonylation of N-hydroxy sulfonamides with amines has been successfully carried out in 2-MeTHF, a biomass-derived solvent. rsc.org The selection of the optimal solvent system would depend on the specific reactants and the reaction mechanism.

Table 1: General Influence of Solvent Systems on Sulfonamide Synthesis

Solvent SystemTypical ApplicationGeneral Observations
Dichloromethane (DCM)Reaction of sulfonyl chlorides with aminesGood solubility for many organic compounds; often used with a base.
AcetonitrileReaction of sulfonyl chlorides with amines/silylaminesCan facilitate reactions at reflux temperatures.
PyridineCan act as both solvent and baseUseful for reactions where a basic catalyst is required.
WaterUsed in work-up procedures and some specific reactionsOften used in biphasic systems or for the synthesis of water-soluble sulfonamides.
2-MeTHF"Green" alternative for certain sulfonylation reactionsShows good performance in specific metal-free protocols.

This table represents general trends and the optimal solvent must be determined experimentally for a specific reaction.

Temperature and reaction time are critical parameters that are often interdependent. The synthesis of sulfonamides from sulfonyl chlorides and amines is typically carried out at room temperature or with gentle heating. nih.gov For less reactive substrates, or to increase the reaction rate, refluxing in a suitable solvent may be necessary. For example, the reaction of N-silylamines with sulfonyl chlorides in acetonitrile is typically conducted at reflux for one hour. google.com

In the preparation of the precursor 2-ethyl-6-methylaniline via alkylation of o-toluidine, high temperatures are required. google.com Conversely, the diazotization of anilines to form diazonium salts for subsequent conversion to sulfonyl chlorides must be carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt.

The optimization of temperature and reaction time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time at a given temperature.

Table 2: General Temperature and Time Parameters in Sulfonamide Synthesis

Reaction StepTypical Temperature RangeTypical Reaction Time
Diazotization of anilines0 - 5 °C15 - 30 minutes
Sandmeyer reaction (sulfonyl chloride formation)Varies, often slightly elevated1 - 3 hours
Amidation of sulfonyl chloridesRoom temperature to reflux1 - 24 hours
Rhodium-catalyzed hydroamination60 °C16 hours

This table provides general ranges, and specific conditions need to be optimized for the synthesis of this compound.

Catalyst and Reagent Stoichiometry

The stoichiometry of catalysts and reagents is a critical factor in the synthesis of sulfonamides, influencing yield, purity, and reaction kinetics. The following tables outline the plausible stoichiometry for a two-step synthesis of this compound, based on well-established procedures for similar transformations like the Meerwein arylation and subsequent amidation.

Step 1: Diazotization and Sulfonylation of 2-Ethoxy-6-methylaniline

This step involves the conversion of the primary aromatic amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. This process is a variation of the Sandmeyer reaction.

Table 1: Illustrative Reagent and Catalyst Stoichiometry for the Synthesis of 2-Ethoxy-6-methylbenzenesulfonyl chloride

Reagent/CatalystMolar Equivalents (relative to 2-Ethoxy-6-methylaniline)Role
2-Ethoxy-6-methylaniline1.0Starting Material
Sodium Nitrite (B80452) (NaNO₂)1.0 - 1.2Diazotizing Agent
Hydrochloric Acid (HCl)2.0 - 3.0Formation of Nitrous Acid & Diazonium Salt Stabilization
Sulfur Dioxide (SO₂)ExcessSource of the Sulfonyl Group
Copper(I) Chloride (CuCl)0.1 - 0.2Catalyst for the Meerwein-type reaction
Solvent (e.g., Acetic Acid)N/AReaction Medium

The reaction is typically initiated by dissolving the aniline in an acidic solution and cooling it to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. This intermediate is subsequently introduced to a solution of sulfur dioxide saturated in a suitable solvent, containing a catalytic amount of copper(I) chloride. The use of a slight excess of sodium nitrite and a greater excess of acid ensures the complete conversion of the aniline to the diazonium salt. The catalytic amount of the copper salt facilitates the radical-mediated addition of the sulfonyl group.

Step 2: Amidation of 2-Ethoxy-6-methylbenzenesulfonyl chloride

The resulting sulfonyl chloride is then reacted with an amine source, typically ammonia, to form the final sulfonamide product.

Table 2: Illustrative Reagent Stoichiometry for the Amidation Step

ReagentMolar Equivalents (relative to 2-Ethoxy-6-methylbenzenesulfonyl chloride)Role
2-Ethoxy-6-methylbenzenesulfonyl chloride1.0Substrate
Ammonia (NH₃) or Ammonium (B1175870) Hydroxide (NH₄OH)2.0 - 5.0Nucleophile and Acid Scavenger
Solvent (e.g., Dichloromethane, THF)N/AReaction Medium

In this step, the sulfonyl chloride is dissolved in an appropriate organic solvent and treated with an excess of ammonia or ammonium hydroxide. The first equivalent of ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The second equivalent (and any further excess) acts as a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful optimization of reaction conditions and processes. The scalability of sulfonamide synthesis is often limited by factors such as the hazardous nature of reagents, the exothermic nature of certain steps, and the need for efficient purification methods. rsc.org

Key Considerations for Industrial Synthesis:

Diazonium Salt Handling: Diazonium salts are notoriously unstable and can be explosive, especially in a dry state. On an industrial scale, they are almost always generated and used in situ in a continuous flow process or a semi-batch process with strict temperature control to minimize accumulation and decomposition.

Reagent Handling: The use of gaseous sulfur dioxide requires specialized equipment for safe handling and accurate dosing. rsc.org Similarly, managing large quantities of corrosive acids and excess ammonia necessitates robust infrastructure and safety protocols.

Thermal Management: Both the diazotization and the amidation reactions are exothermic. Efficient heat exchange systems are crucial in industrial reactors to maintain optimal reaction temperatures and prevent runaway reactions.

Workup and Purification: The workup of large-scale reactions can be challenging. The removal of copper catalyst residues often requires specific purification steps to meet pharmaceutical standards. Crystallization is a common method for purifying the final sulfonamide product, and the choice of solvent and crystallization conditions must be optimized for yield and purity on a large scale.

Environmental and Safety Concerns: The industrial synthesis of sulfonamides involves handling toxic and corrosive reagents. rsc.org Environmental regulations require the treatment of waste streams, including acidic and basic aqueous wastes and solvent waste. The potential for the formation of hazardous byproducts must also be assessed and controlled.

Table 3: Scalability and Industrial Synthesis Factors for this compound

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass Flasks (Batch)Glass-lined or Stainless Steel Reactors (Batch, Semi-batch, or Continuous Flow)Material compatibility, heat transfer, and mixing efficiency.
Temperature Control Ice Baths, Heating MantlesJacketed Reactors with automated cooling/heating systemsPrecise temperature control is critical for safety and product quality, especially for the diazonium intermediate.
Reagent Addition Manual (e.g., dropping funnel)Automated Dosing PumpsEnsures controlled reaction rates and minimizes local concentration gradients.
Workup Liquid-liquid extraction, filtrationCentrifugation, filtration, multi-stage extractionEfficiency and throughput of separation and purification steps.
Waste Management Neutralization and disposal of small quantitiesOn-site waste treatment facilities for large volumes of acidic, basic, and solvent waste.Compliance with environmental regulations and minimizing waste generation.

Chemical Reactivity and Derivatization Pathways of 2 Ethoxy 6 Methylbenzenesulfonamide

Reaction Mechanisms of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is the primary site for many chemical transformations due to the electron-withdrawing nature of the sulfonyl group and the presence of an acidic proton on the nitrogen atom.

Nucleophilic Substitution Reactions

Benzenesulfonyl chlorides are known to react with primary and secondary amines to form sulfonamides. byjus.com The hydrogen atom attached to the nitrogen in a primary sulfonamide is acidic because of the strong electron-withdrawing sulfonyl group, making it susceptible to reaction. byjus.com In the case of 2-Ethoxy-6-methylbenzenesulfonamide, the sulfonamide nitrogen possesses an unshared pair of electrons and can act as a nucleophile.

However, the more common nucleophilic substitution reactions involving sulfonamides occur at the sulfur atom of the sulfonyl group or on the aromatic ring. Aromatic rings are generally nucleophilic but can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.org The sulfonamide group itself is a deactivating group for electrophilic substitution but can activate the ring towards nucleophilic attack, especially when other activating groups are present. The mechanism for a nucleophilic aromatic substitution typically involves an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a stabilized intermediate called a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.org

Hydrolysis Pathways

The hydrolysis of sulfonamides, which involves the cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bond, is a significant degradation pathway. This process can be influenced by pH. nih.gov Generally, sulfonamides are considered to be relatively stable to hydrolysis under typical environmental conditions. nih.gov

However, under acidic or basic conditions, hydrolysis can be accelerated. acs.orgresearchgate.net Acid-catalyzed hydrolysis is thought to proceed by protonation of the nitrogen atom, making the amine a better leaving group. researchgate.net Conversely, base-catalyzed hydrolysis involves the deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack. researchgate.net Studies on the hydrolysis of various sulfonamides have identified degradation products resulting from the cleavage of the S-N bond, yielding a sulfonic acid and the corresponding amine. acs.org The presence of electron-withdrawing or donating groups on the benzene (B151609) ring can influence the rate of hydrolysis. For this compound, the electron-donating nature of the ethoxy and methyl groups would likely affect the electronic properties of the aromatic ring and, consequently, the susceptibility of the sulfonamide bond to cleavage.

Metabolic hydrolysis of aryl sulfonamides, particularly those with electron-deficient aromatic systems, has also been observed, leading to cleavage of the sulfonamide bond through the action of enzymes like glutathione (B108866) S-transferase (GST). domainex.co.uk This process involves the nucleophilic addition of glutathione across the S-Ar bond. domainex.co.uk

Oxidation and Reduction Transformations

The sulfonamide functional group is generally stable to oxidation. However, the aromatic ring can be subject to oxidation under certain conditions. The sulfur atom in the sulfonamide is in its highest oxidation state (+6) and is therefore resistant to further oxidation.

Reduction of the sulfonamide group is also challenging but can be achieved under specific conditions. For instance, the reduction of benzenesulfonamides to disulfides has been reported using hydrogen bromide in acetic acid. nih.gov The reduction of N-hydroxy-sulfonamides to their corresponding sulfonamides can be catalyzed by enzyme systems. researchgate.net

Derivatization Strategies on the Benzenesulfonamide (B165840) Scaffold

The benzenesulfonamide structure serves as a versatile scaffold for the synthesis of new derivatives with potentially interesting chemical and biological properties.

Alkylation and Arylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can be readily alkylated or arylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. organic-chemistry.orgncert.nic.in For example, a practical and efficient N-alkylation method for sulfonamides using alcohols as green alkylating reagents has been developed using manganese dioxide under solvent-free conditions. organic-chemistry.org

N-arylation of sulfonamides can be accomplished through methods like the Ullmann condensation or Buchwald-Hartwig amination, which typically employ a metal catalyst, such as copper or palladium, to facilitate the formation of the C-N bond between the sulfonamide nitrogen and an aryl halide. organic-chemistry.orgacs.org Transition-metal-free N-arylation methods have also been developed using reagents like o-silylaryl triflates. organic-chemistry.org

Reaction Type Reagents and Conditions Product Type Reference
N-AlkylationAlcohols, MnO₂, solvent-free, airN-Alkylsulfonamides organic-chemistry.org
N-AlkylationTrichloroacetimidates, toluene (B28343) (reflux)N-Alkylsulfonamides organic-chemistry.org
N-ArylationSodium arylsulfinates, Cu(II)N-Arylsulfonamides organic-chemistry.org
N-Arylationo-Silylaryl triflates, CsFN-Arylsulfonamides organic-chemistry.org

Introduction of Heterocyclic Moieties onto the Sulfonamide or Aromatic Ring

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.netmdpi.com For this compound, heterocyclic moieties can be introduced in several ways.

One approach is to link a heterocyclic ring to the sulfonamide nitrogen. This can be achieved through the acylation and subsequent cyclization reactions or by direct coupling of a heterocyclic amine with 2-ethoxy-6-methylbenzenesulfonyl chloride.

Another strategy involves the functionalization of the aromatic ring itself, followed by the construction of a heterocyclic system. The ethoxy and methyl groups on the benzene ring are ortho-, para-directing for electrophilic aromatic substitution reactions. msu.edulibretexts.org This allows for the introduction of various functional groups at the positions ortho and para to these substituents, which can then be used as handles for further synthetic transformations to build heterocyclic rings. For instance, nitration, halogenation, or Friedel-Crafts acylation could introduce functionalities that serve as precursors for cyclization reactions. byjus.com Palladium-catalyzed C-H activation and functionalization represent a modern approach to directly introduce substituents onto the aromatic ring, including those that can lead to heterocyclic structures. nih.gov

Derivatization Strategy Synthetic Approach Potential Outcome Reference
Heterocycle on Sulfonamide NAcylation followed by cyclizationN-heterocyclic sulfonamides nih.gov
Heterocycle on Aromatic RingElectrophilic aromatic substitution (e.g., nitration, halogenation) followed by cyclizationBenzenesulfonamides fused or substituted with heterocycles msu.edulibretexts.org
Heterocycle on Aromatic RingPalladium-catalyzed C-H functionalizationArylated or alkylated benzenesulfonamides as precursors for heterocycles nih.gov

Modification of Alkoxy and Methyl Substituents

The ethoxy and methyl groups attached to the benzene ring of this compound serve as key sites for chemical modification. These substituents can be transformed into other functional groups through targeted reactions, providing pathways to synthesize a range of derivatives. The modification of the ethoxy group typically involves cleavage of the ether bond to yield a hydroxyl group, a reaction that fundamentally alters the electronic and steric profile of that position on the aromatic ring. Concurrently, the methyl group is susceptible to transformations such as oxidation to a carboxylic acid or halogenation at the benzylic position, introducing new reactive handles on the molecule. These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships.

Reactivity of Functional Groups within the Molecular Structure

The specific reactivity of the ethoxy and methyl functional groups determines the feasible chemical transformations for this compound.

The primary reaction involving the ethoxy group is the acidic cleavage of the ether linkage. Aryl alkyl ethers, such as this compound, are generally resistant to many reagents but can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgopenstax.org

The reaction proceeds through a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the ethyl group in an SN2 reaction. openstax.orgmasterorganicchemistry.com This attack occurs at the less sterically hindered ethyl carbon rather than the sp²-hybridized aromatic carbon, which is resistant to SN1 and SN2 reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org The result is the cleavage of the carbon-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org In this specific case, the products are 2-hydroxy-6-methylbenzenesulfonamide (B13826891) and ethyl iodide (or ethyl bromide). Diaryl ethers are typically not susceptible to this type of cleavage. libretexts.orglibretexts.org

Table 1: Acidic Cleavage of the Ethoxy Group

Reaction Type Reagent(s) Product(s) Mechanism

The methyl group attached to the benzene ring can undergo several important transformations, primarily oxidation and halogenation.

Side-Chain Oxidation: Alkyl groups attached to a benzene ring are susceptible to strong oxidation, a reaction that does not affect the stable aromatic ring itself. quora.com When treated with powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the methyl group is oxidized to a carboxylic acid. libretexts.orglibretexts.orgyoutube.com This side-chain oxidation occurs provided the benzylic carbon (the carbon attached to the ring) has at least one hydrogen atom. libretexts.orglibretexts.orgyoutube.com The reaction proceeds regardless of the length of the alkyl chain, converting it entirely into a carboxyl group (-COOH). libretexts.orglibretexts.org For this compound, this transformation would yield 2-ethoxy-6-carboxybenzenesulfonamide.

Free-Radical Halogenation: The benzylic position of the methyl group is also a target for free-radical halogenation. This reaction typically occurs under UV light or in the presence of a radical initiator, such as N-bromosuccinimide (NBS). libretexts.orgwikipedia.orgyoutube.com In this process, a hydrogen atom on the methyl group is replaced by a halogen atom (e.g., bromine or chlorine). wikipedia.org This can lead to the formation of monohalogenated, dihalogenated, or trihalogenated products at the methyl position, such as 2-ethoxy-6-(bromomethyl)benzenesulfonamide. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Table 2: Transformations of the Methyl Group

Reaction Type Reagent(s) Product Functional Group Key Condition(s)
Side-Chain Oxidation KMnO₄ or H₂CrO₄ Carboxylic Acid (-COOH) Heat; benzylic hydrogen must be present

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of a compound.

Infrared (IR) Spectroscopy and Vibrational AnalysisIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For 2-Ethoxy-6-methylbenzenesulfonamide, characteristic absorption bands would be expected for:

N-H stretching of the sulfonamide group.

Asymmetric and symmetric S=O stretching of the sulfonyl group.

C-O stretching of the ethoxy group.

C-H stretching and bending for the aromatic and aliphatic parts of the molecule.

Aromatic C=C stretching.

A specific IR spectrum or a table of vibrational frequencies for this compound is not available in the searched literature.

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation AnalysisMass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS/ESI-MS: This would be used to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂).

Specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, have not been published.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure DeterminationIf a suitable single crystal of this compound could be grown, SCXRD would provide the most definitive structural information. This technique would determine:

The precise three-dimensional arrangement of atoms.

Bond lengths, bond angles, and torsion angles.

The crystal system and space group.

Intermolecular interactions, such as hydrogen bonding, in the solid state.

There are no published crystal structures or crystallographic data for this compound in crystallographic databases.

Analysis of Molecular Conformation and Geometry

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its interaction with its environment. In the solid state, the conformation is influenced by both intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces, which dictate the crystal packing.

For instance, in the related compound (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide, which features a sulfonamide group, the molecule exhibits a bent conformation at the sulfur atom. nih.gov The asymmetric unit of this compound was found to contain two independent molecules, labeled A and B, which display notable conformational differences. nih.gov The dihedral angles between the sulfonylglycine segments and the p-toluenesulfonyl rings are 76.1(1)° in molecule A and 85.8(1)° in molecule B. nih.gov Furthermore, the dihedral angles between the two benzene (B151609) rings within each molecule are 86.83(12)° for A and 74.00(14)° for B, highlighting the conformational flexibility of the molecule. nih.gov

In another example, a nickel(II) complex incorporating a ligand with an ethoxy group, Bis{2-ethoxy-6-[2-(isopropylammonio)ethyliminomethyl]phenolato}dithiocyanatonickel(II), the nickel atom is in a slightly distorted octahedral coordination environment. nih.gov This geometry arises from the chelation by the phenolate (B1203915) oxygen and imine nitrogen atoms of the Schiff base ligands and coordination to two thiocyanate (B1210189) ligands. nih.gov The bond lengths and angles are within the expected ranges for such coordination complexes. nih.gov

The following table presents selected bond lengths and angles for a representative benzenesulfonamide (B165840) derivative, illustrating the typical geometry around the sulfonamide core.

Parameter Molecule A Molecule B
Bond Lengths (Å)
C8—O31.214 (3)-
C25—O6-1.229 (3)
C9=N31.272 (3)-
C26=N6-1.272 (3)
N2—N31.383 (3)-
N5—N6-1.379 (3)
C8—N21.339 (3)-
C25—N5-1.334 (3)
Bond Angles (°)
O-C-N123.4 (2)122.9 (2)
C-N-N118.5 (2)119.2 (2)
C-N-N113.8 (2)114.3 (2)
Data from a related hydrazone derivative of p-toluenesulfonamide. nih.gov

Torsion and Dihedral Angle Determination

Torsion angles, also known as dihedral angles, are critical in defining the three-dimensional shape of a molecule. They describe the rotation around a chemical bond and are essential for a detailed conformational analysis.

In the case of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide, the molecules are bent at the sulfur atom, which is reflected in the C—SO₂—NH—CH₂ torsion angles of -67.3(2)° for molecule A and 67.7(3)° for molecule B. nih.gov This significant difference in the torsion angle sign indicates a mirror-like conformational relationship between the two independent molecules in the crystal lattice. The central hydrazone segments and their attached toluene (B28343) rings are nearly co-planar, with the mean planes inclined to one another by 5.2(2)° in molecule A and 2.9(2)° in molecule B. nih.gov

The following table provides a selection of torsion angles for the two independent molecules of this related benzenesulfonamide derivative.

Torsion Angle (°) Molecule A Molecule B
C—SO₂—NH—CH₂-67.3 (2)67.7 (3)
N1—C7—C8—N229.3 (3)-
Data from a related hydrazone derivative of p-toluenesulfonamide. nih.gov

Crystallographic Data Refinement Methodologies (e.g., SHELXL)

The refinement of a crystal structure is a crucial step that follows the initial solution of the diffraction data. Programs like SHELXL are widely used for this purpose. nih.govresearchgate.net SHELXL refines the structural model by minimizing the difference between the observed and calculated structure factor amplitudes (or their squares). univ-rennes1.fr This process involves adjusting atomic coordinates, displacement parameters, and occupancies of disordered atoms. okstate.eduou.edu

The refinement process in SHELXL is highly versatile and can handle various complexities such as twinning, disorder, and the determination of absolute structure. nih.govresearchgate.net It allows for the application of restraints and constraints to guide the refinement towards a chemically sensible model, which is particularly useful for structures with limited data quality or inherent disorder. univ-rennes1.frokstate.edu The program generates a Crystallographic Information File (CIF), which is a standard format for archiving and disseminating crystal structure data. nih.govresearchgate.net

A typical refinement involves several cycles of least-squares minimization. The quality of the final refined model is assessed using various metrics, including the R-factor (or agreement factor), the goodness-of-fit (S), and the residual electron density map. nih.gov For instance, in the refinement of the nickel(II) complex, the final R-factor was 0.046 for reflections with F² > 2σ(F²), and the goodness-of-fit S was 1.03. nih.gov The maximum and minimum residual electron densities were 0.56 and -0.36 e Å⁻³, respectively, indicating a well-refined structure. nih.gov

Advanced Intermolecular Interaction Analysis

The way molecules pack in a crystal is determined by a complex interplay of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of a material. Advanced techniques like Hirshfeld surface analysis provide deep insights into these supramolecular arrangements.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than the contribution from all other molecules in the crystal (the procrystal).

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the formation of specific supramolecular architectures. In sulfonamide derivatives, the N-H group of the sulfonamide is a good hydrogen bond donor, while the sulfonyl oxygen atoms are effective acceptors.

In the crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide, the two independent molecules are linked by a series of N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The A molecules form inversion dimers through a pair of N—H⋯O hydrogen bonds, creating an R₂²(8) ring motif. These dimers are then connected to the B molecules via three additional N—H⋯O hydrogen bonds, resulting in chains that propagate along the researchgate.net direction and enclose R₂²(12) and R₄⁴(16) ring motifs. nih.gov Weaker C—H⋯O interactions further link these chains to form sheets. nih.gov

The following table details the geometry of the hydrogen bonds in a related benzenesulfonamide derivative.

D—H···A D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
N1—H1···O2ⁱ0.862.112.934 (3)160
N4—H4···O30.862.052.898 (3)170
N5—H5···O10.862.193.003 (3)158
C12—H12···O2ⁱⁱ0.932.593.483 (4)161
C22—H22···O5ⁱⁱⁱ0.932.583.483 (4)163
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y-1/2, -z+3/2. Data from a related hydrazone derivative of p-toluenesulfonamide. nih.gov

Weak Supramolecular Interactions (e.g., π···π Stacking, C–H···π interactions)

In the crystal packing of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide, a slipped parallel π–π interaction is observed between the sheets formed by hydrogen bonds, with an inter-centroid distance of 3.8773(16) Å. nih.gov This type of interaction, along with C–H···π interactions, helps to build the three-dimensional framework of the crystal. nih.gov In the crystal of (E)-N-[(2-ethoxy-naphthalen-1-yl)methylidene]-5,6,7,8-tetrahydro-naphthalen-1-amine, weak C-H···π interactions are responsible for linking the molecules into a three-dimensional supramolecular structure. nih.gov

Chromatographic and Purity Assessment Methods

Chromatographic techniques are fundamental in the analysis of organic compounds. They are used to monitor the progress of a reaction, to purify the product from a reaction mixture, and to assess the purity of the final compound.

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the consumption of starting materials and the formation of the product. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents).

In a hypothetical synthesis of this compound, TLC would be instrumental. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed as the mobile phase. The starting materials, being more or less polar than the final product, would travel at different rates up the plate, resulting in distinct spots with different Retention Factor (R_f) values. A successful reaction would be indicated by the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Time (hours)Starting Material 1 (R_f)Starting Material 2 (R_f)Product (R_f)
00.650.20-
10.65 (faint)0.20 (faint)0.45
2--0.45

This table represents hypothetical TLC data for monitoring the synthesis of this compound. The R_f values are illustrative.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound with high precision. It utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The components of the sample are separated based on their differential interactions with the stationary phase.

For the purity assessment of this compound, a reverse-phase HPLC method would typically be employed, using a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier such as formic acid or trifluoroacetic acid. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak.

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time5.8 min (Hypothetical)
Purity>99% (Hypothetical)

This table presents a hypothetical set of HPLC parameters for the purity analysis of this compound.

Column chromatography is a preparative technique used to separate and purify a desired compound from a mixture. The principle is similar to TLC, but on a much larger scale. The crude product is loaded onto the top of a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions.

The purification of this compound would involve dissolving the crude product in a minimal amount of solvent and applying it to a silica gel column. The choice of eluent, likely a gradient of hexane and ethyl acetate, would be guided by prior TLC analysis to ensure optimal separation of the product from any unreacted starting materials or by-products.

StepEluent SystemPurpose
1100% HexaneTo elute non-polar impurities
290:10 Hexane:Ethyl AcetateTo elute less polar by-products
380:20 Hexane:Ethyl AcetateTo elute the product
470:30 Hexane:Ethyl AcetateTo elute more polar impurities

This table outlines a hypothetical gradient elution scheme for the column chromatography purification of this compound.

Elemental analysis is a destructive analytical technique that provides the percentage composition of a compound in terms of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). This data is crucial for verifying the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula.

For this compound (C_9H_{13}NO_3S), the theoretical elemental composition can be calculated based on its atomic weights. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values, thus confirming the empirical and molecular formula.

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)49.7549.68
Hydrogen (H)6.036.08
Nitrogen (N)6.456.41
Oxygen (O)22.08Not typically measured directly
Sulfur (S)14.7614.81

This table compares the theoretical elemental composition of this compound with hypothetical experimental results.

Computational and Theoretical Studies of 2 Ethoxy 6 Methylbenzenesulfonamide

Density Functional Theory (DFT) Calculations: A Method Without a Subject

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a cornerstone of computational chemistry and physics, allowing for the prediction of various molecular properties with a good balance of accuracy and computational cost. However, no specific studies employing DFT for 2-Ethoxy-6-methylbenzenesulfonamide have been identified.

Geometric Parameter Optimization and Conformational Analysis: An Uncharted Territory

The optimization of geometric parameters and the exploration of a molecule's conformational landscape are fundamental applications of DFT. This process would theoretically allow for the determination of the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. A conformational analysis would further identify different spatial orientations of the ethoxy and methyl groups relative to the benzene (B151609) sulfonamide core and their corresponding energy levels. Regrettably, no such computational analysis for this specific molecule has been published.

Selection of Appropriate Functionals and Basis Sets: A General Framework

In the absence of specific data, we can only speculate on the appropriate theoretical framework for such a study. The choice of a functional and a basis set is a critical step in any DFT calculation. For organic molecules like this compound, a common and often reliable choice is the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Alternative functionals, such as the M06 suite, are also frequently used, particularly for systems where non-covalent interactions are important. The selection of a basis set, which describes the mathematical functions used to build the molecular orbitals, is equally crucial. Pople-style basis sets like 6-31G(d,p) and the more extensive 6-311G(d,p) are widely employed for their balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. A comprehensive study would typically involve testing several combinations of functionals and basis sets to ensure the reliability of the obtained results.

Vibrational Frequency Analysis and Potential Energy Distribution (PED): A Hypothetical Spectrum

A vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the ethoxy, methyl, and sulfonamide groups. Without experimental or computational data, the vibrational spectrum of this compound remains unknown.

Molecular Orbital Analysis: The Unseen Frontier

The analysis of molecular orbitals provides deep insights into the electronic properties and reactivity of a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: A Missing Piece of the Puzzle

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. These energies are fundamental in understanding a molecule's reactivity and its behavior in chemical reactions. For this compound, the specific energy values for the HOMO and LUMO have not been computationally determined.

Energy Gap and Electronic Transitions: An Uncalculated Value

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical stability and its electronic excitation properties. A smaller gap generally suggests higher reactivity and the possibility of electronic transitions occurring at lower energies (longer wavelengths). The prediction of the HOMO-LUMO gap would be a primary goal of a computational study on this compound, but this information is currently unavailable.

Reactivity and Stability Descriptors (Koopmans' Theorem, Electrophilicity, Nucleophilicity)

A computational analysis of this compound would typically involve the calculation of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Koopmans' theorem, the energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. These values are crucial for determining the molecule's reactivity and stability. From the HOMO and LUMO energy values, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) could be calculated. However, no such calculations have been published for this specific compound.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is critical for understanding the solid-state properties of a compound. Methods such as Hirshfeld surface analysis and quantum chemical calculations can be used to quantify the nature and strength of interactions like hydrogen bonds and van der Waals forces within the crystal lattice. This information provides insight into the packing and stability of the crystalline structure. For this compound, no studies detailing these intermolecular interaction energies are available.

Spectroscopic Property Prediction and Simulation (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about electronic transitions. Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can predict NMR chemical shifts (¹H and ¹³C), aiding in the structural elucidation of the molecule. Without dedicated computational studies on this compound, simulated spectroscopic data cannot be presented.

Void Analysis for Crystal Mechanical Response

Void analysis is a computational technique used to identify and quantify the empty spaces within a crystal structure. The size and distribution of these voids can influence the material's mechanical properties, such as its compressibility and elasticity. This analysis is typically performed on a known crystal structure determined through methods like X-ray crystallography. As no crystal structure or subsequent void analysis for this compound has been reported, this information is not available.

Precursors and Intermediates in the Synthesis of 2 Ethoxy 6 Methylbenzenesulfonamide

Key Starting Materials and Their Derivatization

The construction of the 2-Ethoxy-6-methylbenzenesulfonamide molecule is contingent on the availability and reactivity of specific starting materials. These precursors provide the foundational benzene (B151609) ring and the characteristic ethoxy, methyl, and sulfonamide functional groups. The derivatization of these materials is a critical step in achieving the desired molecular architecture.

Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides are paramount in the synthesis of sulfonamides, serving as the primary electrophiles for introducing the sulfonyl group. In the context of this compound synthesis, a hypothetically ideal precursor would be 2-ethoxy-6-methylbenzenesulfonyl chloride. The synthesis of such a precursor would likely involve a multi-step process starting from a less complex substituted benzene derivative. The reactivity of the sulfonyl chloride group is central to the formation of the sulfonamide bond, typically through a reaction with ammonia (B1221849) or a primary or secondary amine. The presence of the ethoxy and methyl groups on the benzene ring can influence the reactivity of the sulfonyl chloride through electronic and steric effects.

Compound Name Molecular Formula Role in Synthesis
Benzenesulfonyl ChlorideC₆H₅ClO₂SA foundational electrophile for sulfonamide synthesis.
Toluenesulfonyl ChlorideC₇H ClO₂SA common substituted benzenesulfonyl chloride used in a variety of organic transformations.
2-Ethoxy-6-methylbenzenesulfonyl chlorideC₉H₁₁ClO₃SThe hypothetical, key precursor for the direct synthesis of this compound.

Methyl-Substituted Aromatic Amines and Related Aniline (B41778) Derivatives

Methyl-substituted aromatic amines, particularly aniline derivatives, are fundamental building blocks for a vast array of organic compounds, including many pharmaceuticals. In the synthesis of this compound, an aniline derivative such as 2-ethoxy-6-methylaniline (B1317591) would be a highly valuable precursor. This specific aniline could then undergo a diazotization reaction followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality. The starting point for the synthesis of 2-ethoxy-6-methylaniline itself would likely be a more readily available substituted nitrobenzene (B124822) or aniline. The strategic placement of the methyl and ethoxy groups on the aniline ring is essential for the final structure of the target sulfonamide.

Identification and Characterization of Reaction Intermediates

The successful synthesis of this compound relies heavily on the ability to identify and characterize the various reaction intermediates that are formed. Spectroscopic techniques are indispensable tools in this regard. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure of intermediates, allowing for the confirmation of the presence and connectivity of the ethoxy, methyl, and aromatic protons and carbons. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the S=O stretches of the sulfonamide and the C-O stretch of the ethoxy group. Mass spectrometry (MS) is employed to determine the molecular weight of the intermediates, further confirming their identity. The combination of these analytical techniques provides a comprehensive picture of the reaction progress and allows for the optimization of reaction conditions.

Conclusion and Future Research Directions in 2 Ethoxy 6 Methylbenzenesulfonamide Chemistry

Summary of Current Academic Understanding

The broader class of benzenesulfonamides, to which this compound belongs, is extensively studied. These compounds are well-recognized for their diverse biological activities, most notably as carbonic anhydrase inhibitors. mdpi.comtandfonline.comnih.govnih.govacs.org The sulfonamide group is a key pharmacophore that can interact with the zinc ion in the active site of these enzymes. tandfonline.com The substitution pattern on the benzene (B151609) ring plays a crucial role in determining the inhibitory potency and isoform selectivity. mdpi.comnih.govacs.org For instance, substitutions at the para-position of the benzenesulfonamide (B165840) ring have been correlated with significant carbonic anhydrase inhibitory properties. mdpi.com

Given the structural features of 2-Ethoxy-6-methylbenzenesulfonamide—an ortho-methyl group and an ortho-ethoxy group—it is plausible to hypothesize its potential as a biologically active agent. However, without empirical data, this remains speculative.

Identification of Research Gaps and Challenges in Synthetic and Mechanistic Studies

The most significant research gap is the complete absence of a published, detailed synthetic route for this compound. While general methods for the synthesis of benzenesulfonamides are well-established, typically involving the chlorosulfonation of a substituted benzene followed by amination, the specific application to 2-ethoxy-6-methylbenzene has not been documented.

Potential Synthetic Challenges:

Regioselectivity: The chlorosulfonation of 2-ethoxytoluene could potentially yield multiple isomers, making the isolation of the desired 2-ethoxy-6-methylbenzenesulfonyl chloride challenging. The directing effects of the ethoxy and methyl groups would need to be carefully considered.

Steric Hindrance: The presence of two ortho substituents might sterically hinder the introduction of the sulfonyl chloride group and the subsequent reaction with ammonia (B1221849) or an amine.

Purification: The separation of the desired product from potential isomeric byproducts could be complex and require advanced chromatographic techniques.

Mechanistic studies are entirely absent. Understanding the reaction kinetics, intermediates, and the influence of reaction conditions on the yield and purity of this compound would be a primary research objective.

Prospective Research Avenues and Methodological Innovations

The dearth of information on this compound presents a wide-open field for research.

Key Research Avenues:

Development of a reliable and high-yielding synthetic protocol. This would be the foundational step for all further studies. Exploration of modern synthetic methodologies, such as C-H activation or novel catalytic systems, could offer more efficient routes compared to traditional methods.

Thorough physicochemical characterization. This would involve determining its melting point, boiling point, solubility in various solvents, and pKa.

Comprehensive spectroscopic analysis. Acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra is essential for unambiguous structure confirmation.

Single-crystal X-ray diffraction. Obtaining a crystal structure would provide definitive information about its three-dimensional conformation, bond lengths, and bond angles, which is invaluable for understanding its potential interactions with biological targets.

Investigation of its biological activity. Screening this compound against a panel of carbonic anhydrase isoforms would be a logical starting point, given its structural class. mdpi.comtandfonline.comnih.govnih.govacs.org Further screening against other relevant biological targets could also be pursued.

Methodological Innovations:

High-throughput screening: To accelerate the discovery of potential biological activities.

Computational modeling: Molecular docking studies could be employed to predict the binding affinity of this compound to various enzyme active sites, guiding experimental work. nih.govacs.org

Potential for Further Chemical Exploration and Derivatization Strategies

Once a synthetic route to this compound is established, a wide range of derivatization strategies can be employed to explore its structure-activity relationship (SAR).

Derivatization Strategies:

Modification of the sulfonamide group: The primary sulfonamide (-SO₂NH₂) could be N-substituted with various alkyl, aryl, or heterocyclic moieties. This is a common strategy to modulate the inhibitory potency and selectivity of carbonic anhydrase inhibitors. tandfonline.com

Modification of the ethoxy group: The ethyl group could be replaced with other alkyl or aryl groups to probe the effect of lipophilicity and steric bulk on activity.

Modification of the methyl group: The methyl group could be functionalized, for example, through oxidation to a hydroxymethyl or carboxyl group, to introduce new interaction points.

Introduction of additional substituents on the benzene ring: Further substitution on the aromatic ring could be explored to fine-tune the electronic and steric properties of the molecule.

The table below outlines potential derivatives and the rationale for their synthesis and investigation.

Parent Compound Proposed Derivative Rationale for Derivatization
This compoundN-Alkyl-2-ethoxy-6-methylbenzenesulfonamidesTo investigate the effect of N-substitution on biological activity and physicochemical properties.
This compound2-Methoxy-6-methylbenzenesulfonamideTo probe the influence of the alkoxy group size on activity.
This compound2-Ethoxy-6-(hydroxymethyl)benzenesulfonamideTo introduce a hydrogen-bonding group and explore its impact on target binding.
This compound4-Amino-2-ethoxy-6-methylbenzenesulfonamideTo introduce a known pharmacophoric group for carbonic anhydrase inhibition.

Q & A

Q. What are the key synthetic routes for 2-Ethoxy-6-methylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically begins with a substituted benzenesulfonyl chloride precursor. For example, analogous compounds like 6-ethoxybenzothiazole-2-sulfenamide are synthesized via substitution reactions using sodium hypochlorite and ammonium hydroxide under controlled temperatures (0–5°C) to avoid decomposition . Optimization involves:
  • Temperature control : Maintaining low temperatures to prevent side reactions.
  • Reagent stoichiometry : Adjusting NaOH and hypochlorite concentrations to maximize sulfonamide formation.
  • Purification : Recrystallization from ethyl acetate improves purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and hydrogen environments. For example, benzenesulfonamide derivatives show distinct aromatic proton shifts (δ 7.0–8.0 ppm) and sulfonamide NH2_2 signals (δ 4.5–5.5 ppm) .
  • Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELX is robust for resolving sulfonamide crystal structures, even with twinned data .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what experimental frameworks validate these changes?

  • Methodological Answer :
  • Substitution strategies : Replace the ethoxy or methyl groups with electron-withdrawing (e.g., Cl, F) or donating (e.g., morpholine) groups to modulate bioactivity. For example, fluorinated analogs (e.g., 2-fluoro-6-methoxybenzenesulfonamide) show enhanced enzyme inhibition due to increased electronegativity .
  • Biological assays :
  • Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays.
  • Cellular uptake : Use radiolabeled derivatives (e.g., 14C^{14}C) to quantify permeability in cancer cell lines .

Q. What analytical approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Data triangulation : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).
  • Meta-analysis : Compare published IC50_{50} values across studies, accounting for variables like buffer pH or cell line heterogeneity. For example, conflicting IC50_{50} values in kinase inhibition studies may arise from differences in ATP concentrations .

Q. How can computational modeling guide the design of this compound-based inhibitors with improved selectivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., carbonic anhydrase IX).
  • MD simulations : Run 100-ns trajectories to assess ligand-protein stability and identify key residues for interaction.
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

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